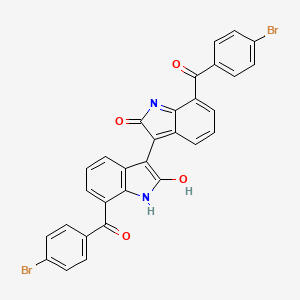

7,7'-Bis(4-bromobenzoyl) Isoindigo

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoindigo derivatives, including 7,7'-Bis(4-bromobenzoyl) Isoindigo, involves strategies that enable the incorporation of electron-withdrawing or donating groups to modify the electronic properties of the compound. A common approach for synthesizing such derivatives involves bromination reactions that introduce bromo groups, which can further participate in cross-coupling reactions to introduce various functional groups. While specific synthesis routes for 7,7'-Bis(4-bromobenzoyl) Isoindigo are not detailed in the literature provided, the synthesis of related bisbenzothiadiazole and bromobenzo derivatives highlights the general methodologies employed in creating these complex organic structures, involving steps such as halogenation, arylation, and palladium-catalyzed cross-coupling reactions (Anant, Lucas, & Jacob, 2008).

Molecular Structure Analysis

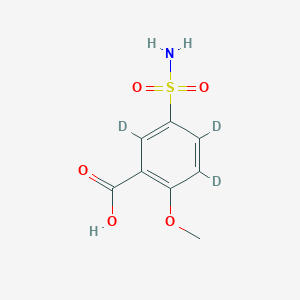

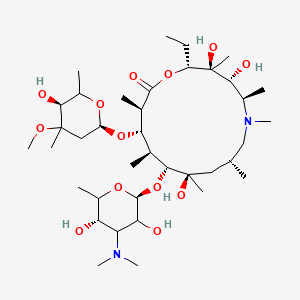

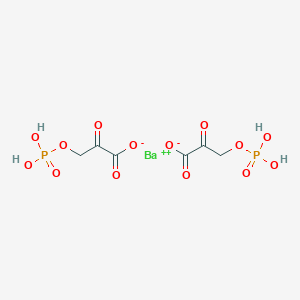

The molecular structure of isoindigo derivatives is characterized by the presence of a conjugated system, which is essential for their electronic properties. The introduction of bromo groups and other substituents influences the molecular geometry and electronic distribution, affecting the compound's reactivity and its physical and chemical properties. X-ray crystallography and computational methods such as ab initio calculations are commonly used to study these structures, providing insights into the effects of substitution on the compound's stability and reactivity (Chmovzh et al., 2023).

Chemical Reactions and Properties

Isoindigo derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and halogenation. The presence of bromo groups makes them suitable for further functionalization through reactions such as Suzuki-Miyaura cross-coupling, enabling the synthesis of a wide range of derivatives with tailored electronic properties. These reactions are crucial for modifying the compound for specific applications, such as in organic electronics or photovoltaic materials (Chmovzh et al., 2022).

Scientific Research Applications

Organic Electronics and Photovoltaics

- Isoindigo derivatives, including those related to 7,7'-Bis(4-bromobenzoyl) Isoindigo, have been extensively studied for their application in organic electronics due to their excellent electron-accepting properties. These compounds are integral in the development of high-performance conjugated polymers for organic photovoltaic (OPV) devices, offering a pathway to enhance power conversion efficiencies through molecular engineering (Yang et al., 2014). Similarly, the incorporation of isoindigo units in donor-acceptor type polymers has been shown to significantly improve optoelectronic properties, making them suitable for use in organic field-effect transistors (OFETs) and OPVs (Gu et al., 2018).

Polymer Synthesis

- The structural modification of isoindigo, including bromination, has been explored to synthesize novel polymeric materials with desirable properties such as enhanced thermal stability and electrochromic behavior. These materials exhibit potential for various applications, including flexible electronics and NIR displays (Run-xiong, 2009).

Materials Chemistry

- Research into isoindigo and its derivatives, including 7,7'-Bis(4-bromobenzoyl) Isoindigo, has shown their versatility in materials chemistry. These compounds are used in the creation of dyes, sensors, and as components in lithium-ion batteries. Their unique electronic properties facilitate the development of advanced materials for OFET and OLED technologies. Furthermore, isoindigo-based polymers have been investigated for their potential in photothermal cancer therapy, highlighting the wide-ranging applications of these molecules in materials science (Bogdanov & Mironov, 2021).

properties

IUPAC Name |

7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRUTQTTYUEFHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7'-Bis(4-bromobenzoyl) Isoindigo | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)